

Commercial Availability and Technical Guide for 3,4-Dehydro Cilostazol-d11

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dehydro Cilostazol-d11

Cat. No.: B563046

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical information for **3,4-Dehydro Cilostazol-d11**. This deuterated analog serves as a critical internal standard for the quantitative analysis of 3,4-Dehydro Cilostazol, an active metabolite of the antiplatelet and vasodilating agent, Cilostazol. Its application is paramount in pharmacokinetic and drug metabolism studies, ensuring accurate and reliable bioanalytical results.

Introduction to 3,4-Dehydro Cilostazol-d11

3,4-Dehydro Cilostazol-d11 (CAS Number: 1073608-13-5) is a stable isotope-labeled version of 3,4-Dehydro Cilostazol (OPC-13015).^{[1][2][3]} As an active metabolite of Cilostazol, 3,4-Dehydro Cilostazol is formed in the body primarily through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19.^{[4][5]} The deuterated form, with a mass shift due to the incorporation of 11 deuterium atoms, is an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS).^[6]

Commercial Suppliers and Availability

Several specialized chemical suppliers offer **3,4-Dehydro Cilostazol-d11** as a reference standard for research purposes. While availability may vary, the following companies are key sources for this compound. Researchers are advised to contact the suppliers directly or visit their websites for current stock status, pricing, and to request certificates of analysis.

Identified Suppliers:

- LGC Standards: Offers **3,4-Dehydro Cilostazol-d11** under the product code TRC-D229502. [\[1\]](#)
- Santa Cruz Biotechnology (SCBT): Provides **3,4-Dehydro Cilostazol-d11**, identified by CAS number 1073608-13-5. [\[2\]](#)
- Axios Research: Lists the compound with the catalogue number AR-C02801. [\[6\]](#)
- Acanthus Research: Supplies the deuterated metabolite with the product number CIL-16-002. [\[7\]](#)
- Pharmaffiliates: Provides the compound under the catalogue number PA STI 025180. [\[8\]](#)
- MedChemExpress (MCE): Offers **3,4-Dehydro Cilostazol-d11** for research use. [\[3\]](#)[\[9\]](#)

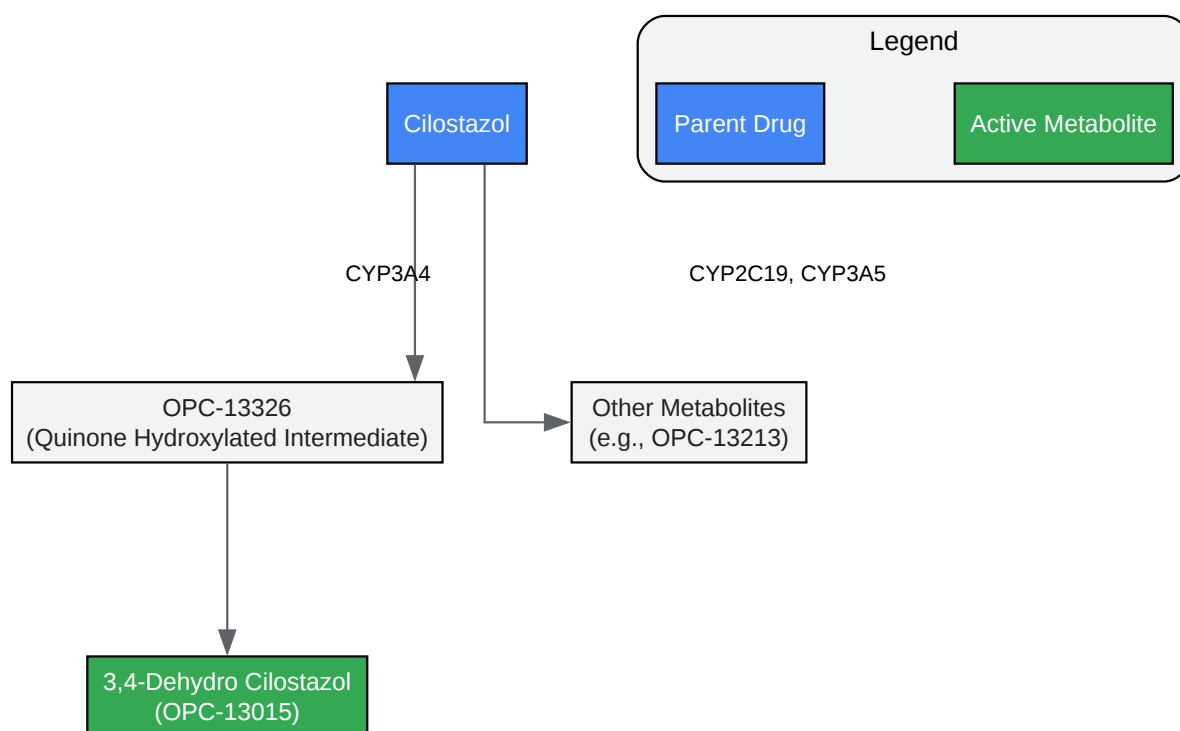
Technical Data

The following table summarizes the key chemical and physical properties of **3,4-Dehydro Cilostazol-d11**, compiled from various supplier and database sources. For lot-specific data, such as purity and isotopic enrichment, it is essential to consult the certificate of analysis provided by the supplier.

Property	Value	Citations
Chemical Name	6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone	[1] [2]
Synonyms	OPC 13015-d11	[1] [2]
CAS Number	1073608-13-5	[1] [2] [6] [8]
Unlabeled CAS Number	73963-62-9	[1] [7]
Molecular Formula	C ₂₀ H ₁₄ D ₁₁ N ₅ O ₂	[2] [6] [8]
Molecular Weight	Approximately 378.51 g/mol	[2] [8]

Metabolic Pathway of Cilostazol

Cilostazol undergoes extensive metabolism in the liver to form several active metabolites, including 3,4-Dehydro Cilostazol. Understanding this pathway is crucial for interpreting pharmacokinetic data. The diagram below illustrates the formation of this key metabolite.



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Metabolic conversion of Cilostazol to 3,4-Dehydro Cilostazol.

Experimental Protocols: General Methodology

While specific experimental protocols are proprietary to each research institution and depend on the exact application, this section outlines a general methodology for the use of **3,4-Dehydro Cilostazol-d11** as an internal standard in a typical bioanalytical workflow for pharmacokinetic studies.

Objective: To quantify the concentration of 3,4-Dehydro Cilostazol in a biological matrix (e.g., plasma) using LC-MS/MS.

Materials:

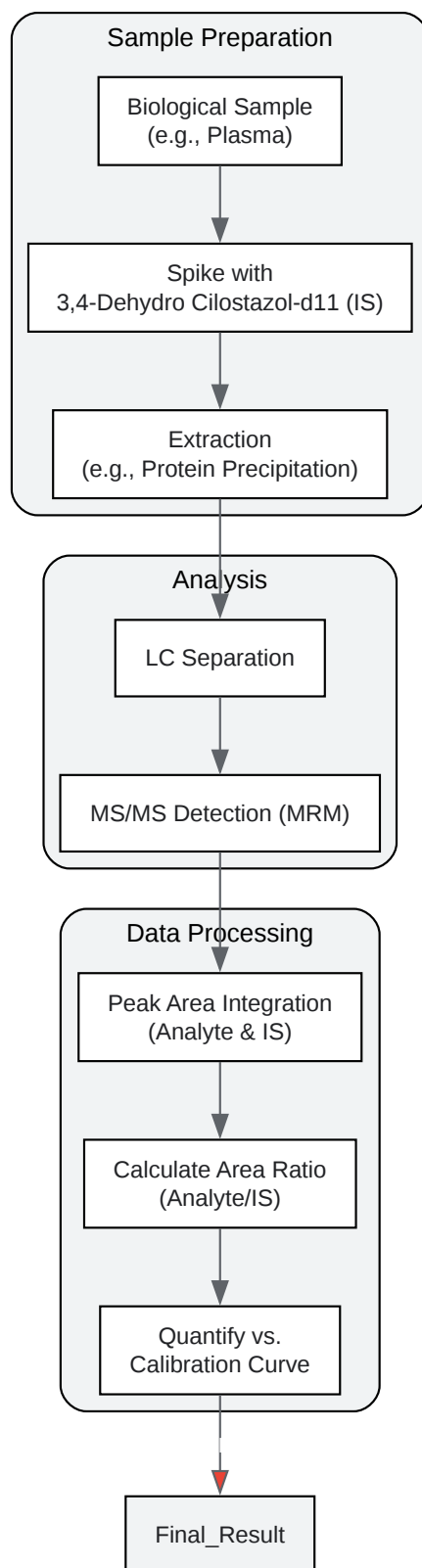
- **3,4-Dehydro Cilostazol-d11** (Internal Standard, IS)
- Unlabeled 3,4-Dehydro Cilostazol (Analyte standard for calibration curve)
- Biological matrix (e.g., plasma, serum)
- Solvents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid)
- Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of **3,4-Dehydro Cilostazol-d11** in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
 - Prepare a working internal standard solution by diluting the stock solution to the desired concentration for spiking into samples.
 - Prepare stock and working solutions of the unlabeled analyte to create a calibration curve.
- Sample Preparation (Extraction):
 - Thaw biological samples (e.g., plasma).
 - To a known volume of the sample, add the internal standard working solution.
 - Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
 - Alternatively, use LLE or SPE for cleaner extracts.
 - Evaporate the supernatant and reconstitute the residue in the mobile phase.

- LC-MS/MS Analysis:
 - Inject the prepared sample into an LC-MS/MS system.
 - Use a suitable C18 column for chromatographic separation.
 - Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This involves identifying the precursor and product ions for Multiple Reaction Monitoring (MRM).
 - The ratio of the analyte peak area to the internal standard peak area is used for quantification.

The following diagram illustrates a typical workflow for using a deuterated internal standard in a bioanalytical assay.



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General workflow for quantification using a stable isotope-labeled internal standard.

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- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 3,4-Dehydro Cilostazol-d11]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b563046#commercial-availability-and-suppliers-of-3-4-dehydro-cilostazol-d11>]

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